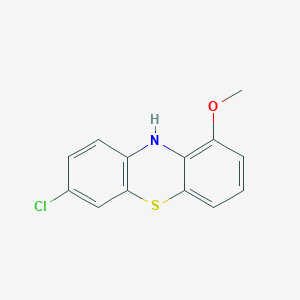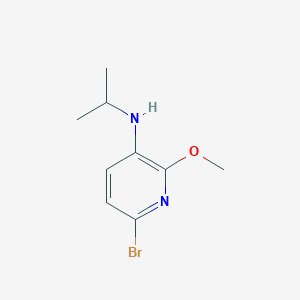![molecular formula C32H30O4 B14234353 Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-40-5](/img/structure/B14234353.png)
Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that combines the structural features of benzoic acid and anthracene derivatives. This compound is notable for its complex structure, which includes a benzoic acid moiety linked to a phenylmethanol group through a propylanthracenyl ether linkage. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 10-propylanthracene, which is then subjected to a series of reactions to introduce the methoxy and phenylmethanol groups. The final step involves the esterification of the phenylmethanol derivative with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like salicylic acid and phthalic acid share structural similarities with benzoic acid.
Anthracene derivatives: Compounds such as 9,10-diphenylanthracene and 9-anthracenecarboxylic acid are structurally related to the anthracene moiety.
Uniqueness
Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol is unique due to the combination of benzoic acid and anthracene structures, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
823788-40-5 |
|---|---|
Molecular Formula |
C32H30O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C25H24O2.C7H6O2/c1-2-8-20-21-11-3-5-13-23(21)25(24-14-6-4-12-22(20)24)17-27-19-10-7-9-18(15-19)16-26;8-7(9)6-4-2-1-3-5-6/h3-7,9-15,26H,2,8,16-17H2,1H3;1-5H,(H,8,9) |
InChI Key |
RBNLDHNLZXBTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
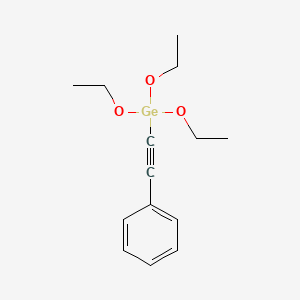
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
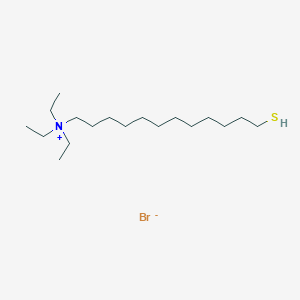

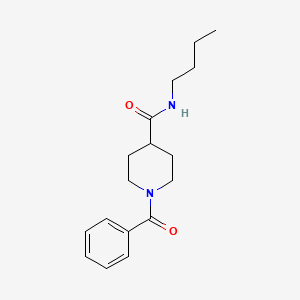
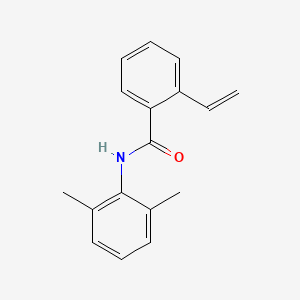
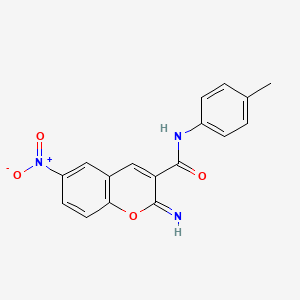
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
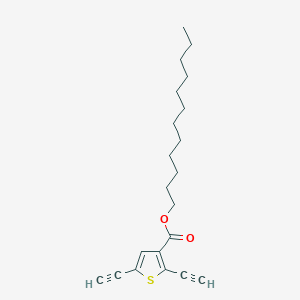
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
